Pivanex

概要

説明

ピバロイルオキシメチルブチレート: , 一般的にAN-9として知られている、は酪酸のアシロキシアルキルエステルプロドラッグです。この化合物は、その低い毒性と、in vitroおよびin vivo研究の両方における顕著な抗癌活性により、注目を集めています。AN-9は、悪性細胞の分化を誘導し、腫瘍の増殖を阻害する上で、酪酸よりも強力な活性を示します。 前臨床研究では、有望な毒性学、薬理学、および製薬学的特性を示しています .

準備方法

合成経路および反応条件: AN-9の合成には、酪酸とピバロイルオキシメチルクロリドのエステル化が含まれます。この反応には通常、酸触媒が必要で、エステルの加水分解を防ぐために無水条件下で行われます。反応は、生成物の収率と純度を最適化するために、制御された温度で行われます。

工業生産方法: 工業環境では、AN-9の生産は同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの試薬と溶媒を使用し、温度、圧力、反応時間などの反応パラメータを厳密に制御します。その後、生成物は、蒸留または結晶化などの技術を使用して精製し、所望の純度レベルを実現します。

化学反応の分析

反応の種類: AN-9は、次のようないくつかの種類の化学反応を起こします。

酸化: AN-9は、使用される試薬や条件に応じて、さまざまな酸化生成物を形成するために酸化することができます。

還元: この化合物は、酪酸およびその他の関連化合物を生成するために還元することができます。

置換: AN-9は、エステル基が他の求核剤に置き換えられる、求核置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、置換反応で使用できます。

生成される主要な生成物:

酸化: AN-9の酸化により、ピバル酸およびその他の酸化生成物が生成される可能性があります。

還元: 還元により、通常、酪酸および関連化合物が生成されます。

置換: 置換反応により、使用される求核剤に応じて、さまざまな生成物が生成される可能性があります。

科学研究への応用

AN-9は、次のような幅広い科学研究への応用があります。

化学: AN-9は、有機合成における試薬として、およびその他の化合物の合成のための前駆体として使用されます。

生物学: この化合物は、細胞の分化とアポトーシスに関する研究で使用されます。

医学: AN-9は、顕著な抗癌活性を示し、癌治療におけるその可能性のある使用について調査されています。特に、悪性細胞の分化を誘導し、腫瘍の増殖を阻害する上で効果的です。

産業: AN-9は、医薬品やその他の化学製品の製造に使用されています。

科学的研究の応用

AN-9 has a wide range of scientific research applications, including:

Chemistry: AN-9 is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is used in studies related to cell differentiation and apoptosis.

Medicine: AN-9 has shown significant anticancer activity and is being investigated for its potential use in cancer therapy. It is particularly effective in inducing malignant cell differentiation and inhibiting tumor growth.

Industry: AN-9 is used in the production of pharmaceuticals and other chemical products.

作用機序

AN-9は、酪酸のアナログであるヒストン脱アセチル化酵素阻害剤として作用します。細胞の分化を促進することにより、癌細胞のアポトーシスを誘導します。AN-9は、その高い親油性により、細胞内に迅速かつ広範囲に輸送され、そこでエステラーゼによる加水分解を受けて、ピバル酸、ホルムアルデヒド、および酪酸を生成します。 この化合物は、Bcl-2やカスパーゼ-8などのアポトーシス調節因子を標的とし、これらのタンパク質のダウンレギュレーションとアポトーシスの誘導につながります .

類似の化合物との比較

類似の化合物:

酪酸: AN-9は、酪酸のエステルプロドラッグであり、悪性細胞の分化と腫瘍増殖阻害の誘導において、より強力な活性を示します。

バルプロ酸: 別のヒストン脱アセチル化酵素阻害剤で、抗癌特性は似ていますが、薬理学的プロファイルは異なります。

トリコスタチンA: 化学構造は異なりますが、作用機序が類似している、強力なヒストン脱アセチル化酵素阻害剤です。

AN-9の独自性: AN-9は、酪酸と比較して、有望な毒性学、薬理学、および製薬学的特性を備えていることから際立っています。 悪性細胞の分化を誘導し、腫瘍の増殖を阻害する上で、より強力な活性を示し、癌治療のための有望な候補となっています .

類似化合物との比較

Butyric Acid: AN-9 is an ester prodrug of butyric acid and exhibits greater potency in inducing malignant cell differentiation and tumor growth inhibition.

Valproic Acid: Another histone deacetylase inhibitor with similar anticancer properties but different pharmacological profiles.

Trichostatin A: A potent histone deacetylase inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness of AN-9: AN-9 stands out due to its favorable toxicological, pharmacological, and pharmaceutical properties compared to butyric acid. It has demonstrated greater potency in inducing malignant cell differentiation and inhibiting tumor growth, making it a promising candidate for cancer therapy .

生物活性

Pivanex, also known as pivaloyloxymethyl butyrate (AN-9), is a histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound functions primarily as a prodrug of butyric acid (BA), exhibiting enhanced potency in inducing differentiation and inhibiting tumor growth compared to BA itself. The compound undergoes esterase-mediated hydrolysis within cells, releasing BA, which then exerts its effects through several mechanisms:

- Histone Acetylation : this compound inhibits HDACs, leading to hyperacetylation of histones. This modification promotes transcriptional activation of genes involved in cell differentiation and apoptosis.

- Gene Expression Modulation : It influences the expression of critical genes such as p53 , bcl-2 , and c-Myc , which are pivotal in regulating cell cycle and apoptosis.

- Apoptosis Induction : By activating cysteine proteases like caspase-3, this compound promotes programmed cell death in malignant cells .

Phase I and II Trials

Clinical trials have evaluated the efficacy of this compound in various malignancies, particularly non-small cell lung cancer (NSCLC). A summary of key findings from these studies is presented below:

The Phase II trial demonstrated that this compound has a favorable safety profile and is well tolerated among patients who have undergone multiple lines of chemotherapy. Importantly, the drug showed activity as a single agent, suggesting potential benefits when combined with other chemotherapeutic agents.

Pharmacokinetics

This compound exhibits superior pharmacokinetic properties compared to BA, allowing for effective intracellular transport due to its high lipophilicity. This characteristic facilitates the rapid conversion to active metabolites within tumor cells, enhancing its therapeutic potential . The compound's pharmacokinetics support its administration via intravenous infusion, which helps maintain adequate drug levels while minimizing peak concentrations that could lead to toxicity.

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study in NSCLC : A patient with advanced NSCLC treated with this compound showed a partial response after two cycles of treatment, with significant tumor shrinkage observed on imaging studies.

- Combination Therapy : In a study combining this compound with docetaxel for advanced NSCLC, preliminary results indicated improved response rates compared to historical controls receiving docetaxel alone.

特性

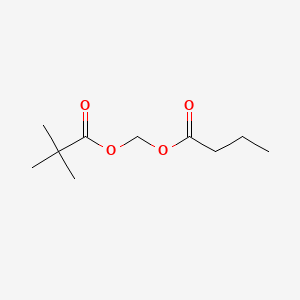

IUPAC Name |

butanoyloxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKLFBYWXZYSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190818 | |

| Record name | AN 9 (ion exchanger) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA. | |

| Record name | AN-9 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

122110-53-6, 37380-45-3 | |

| Record name | Pivaloyloxymethyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AN 9 (ion exchanger) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivanex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AN-9 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AN 9 (ion exchanger) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AN-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。